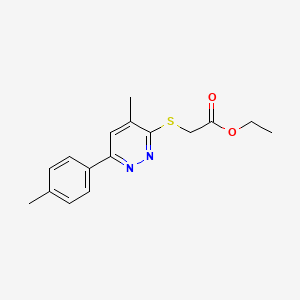

Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate

Description

Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at position 4, a p-tolyl group at position 6, and a thioether-linked acetate ester at position 3. Its synthesis typically involves nucleophilic substitution reactions between thiol-containing intermediates and halogenated esters under basic conditions, though specific protocols vary depending on substituents .

Properties

Molecular Formula |

C16H18N2O2S |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

ethyl 2-[4-methyl-6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetate |

InChI |

InChI=1S/C16H18N2O2S/c1-4-20-15(19)10-21-16-12(3)9-14(17-18-16)13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3 |

InChI Key |

AVVPNGUTHDNSNV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(C=C1C)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate typically involves the reaction of 4-methyl-6-(p-tolyl)pyridazin-3-yl thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate. In vitro assays demonstrated its effectiveness against various cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The compound exhibited significant antiproliferative activity, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific cellular pathways that promote tumor growth and survival. Docking studies have indicated that it interacts with key proteins involved in cell cycle regulation and apoptosis, enhancing its potential as a lead compound for drug development .

Agricultural Applications

Pesticidal Properties

this compound has also been investigated for its pesticidal properties. Preliminary studies suggest that it may serve as an effective fungicide or insecticide due to its ability to disrupt the metabolic processes of pests and pathogens. The compound's thioether group is thought to play a crucial role in its bioactivity against various agricultural pests .

Field Trials

Field trials have been conducted to evaluate the efficacy of this compound as a pesticide. Results indicated a significant reduction in pest populations when applied at recommended dosages, demonstrating its potential for integration into pest management programs .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:

- Formation of Pyridazine Derivative : The initial step involves the synthesis of the pyridazine core through cyclization reactions.

- Thioether Formation : The introduction of the thioether functionality is achieved via nucleophilic substitution reactions.

- Esterification : Finally, ethyl acetate is introduced to form the desired ester product.

This synthetic pathway not only yields this compound but also allows for the derivation of related compounds with potentially enhanced biological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles: Pyridazine (target compound) vs. pyrimidine/pyrimidinone (others) influence electronic properties and binding affinities.

- Substituent Effects : The p-tolyl group in the target compound enhances lipophilicity compared to nitro or methoxy groups in analogs, which may improve membrane permeability .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

- Melting Points: Pyrimidinone analogs (e.g., 2f) exhibit high melting points (215–217°C) due to hydrogen bonding from the 4(3H)-one moiety, whereas thioacetate esters like the target compound are likely liquids or low-melting solids .

- Solubility: The p-tolyl group enhances organic solubility compared to polar nitro or amino substituents in analogs .

Biological Activity

Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate, with the CAS number 121005-07-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiviral, antibacterial, and antifungal activities, supported by relevant case studies and research findings.

- Molecular Formula : C₁₆H₁₈N₂O₂S

- Molecular Weight : 302.4 g/mol

- Structure : The compound features a pyridazine ring substituted with a thioacetate group, which is significant for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing pyridazine and thiazolidinone moieties have shown efficacy against various viral targets. In vitro assays demonstrated that certain analogs inhibited the activity of viral polymerases effectively, with IC₅₀ values indicating potent antiviral activity .

| Compound | Target Virus | IC₅₀ (µM) |

|---|---|---|

| Compound A | HCV NS5B | 32.2 |

| Compound B | HCV NS5B | 31.9 |

| Ethyl derivative | TMV | 30.57 |

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined through standard microbiological methods.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate a moderate to good antibacterial activity, suggesting that the compound could serve as a lead for further development in antibiotic therapy .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values were promising:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings support the potential of this compound in treating fungal infections .

Case Studies

- Antiviral Screening : A study involving a series of pyridazine derivatives demonstrated that modifications at specific positions on the pyridazine ring enhanced antiviral activity against Hepatitis C virus (HCV). The structure–activity relationship (SAR) indicated that substituents like methyl and thio groups significantly improved efficacy .

- Bacterial Resistance : In another investigation focused on antibiotic resistance, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed that it retained activity where traditional antibiotics failed, highlighting its potential as an alternative therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.